4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine
Description
4’,5’-dihydro-1’H-spiro[cyclobutane-1,6’-pyrrolo[3,4-c]pyrazole]-3’-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty, which makes it a valuable scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
spiro[4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-6,1'-cyclobutane]-3-amine |
InChI |
InChI=1S/C8H12N4/c9-7-5-4-10-8(2-1-3-8)6(5)11-12-7/h10H,1-4H2,(H3,9,11,12) |
InChI Key |
KVHZLWKSGUGNBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C3=C(CN2)C(=NN3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-dihydro-1’H-spiro[cyclobutane-1,6’-pyrrolo[3,4-c]pyrazole]-3’-amine typically involves a multi-step process One common method starts with the preparation of a cyclobutane derivative, which is then subjected to a series of cyclization reactions to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4’,5’-dihydro-1’H-spiro[cyclobutane-1,6’-pyrrolo[3,4-c]pyrazole]-3’-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
4’,5’-dihydro-1’H-spiro[cyclobutane-1,6’-pyrrolo[3,4-c]pyrazole]-3’-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: It can be used in the study of biological pathways and as a probe to investigate the function of specific enzymes or receptors.
Medicine: It has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4’,5’-dihydro-1’H-spiro[cyclobutane-1,6’-pyrrolo[3,4-c]pyrazole]-3’-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-1H-pyrazole: This compound shares a similar pyrazole core but lacks the spirocyclic structure.
Cyclobutane derivatives: These compounds share the cyclobutane ring but differ in their functional groups and overall structure.
Spirocyclic amines: These compounds share the spirocyclic structure but differ in the specific rings and functional groups attached.
Uniqueness
4’,5’-dihydro-1’H-spiro[cyclobutane-1,6’-pyrrolo[3,4-c]pyrazole]-3’-amine is unique due to its combination of a spirocyclic structure with a pyrazole core and an amine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
